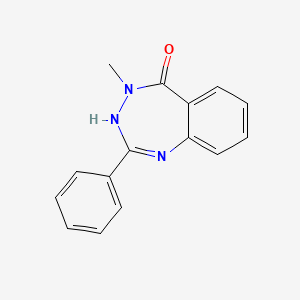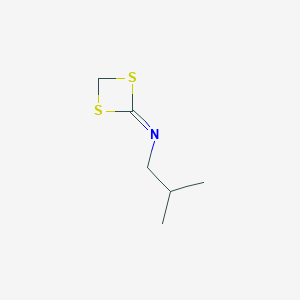
N-(2-Methylpropyl)-1,3-dithietan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-1,3-dithietan-2-imine: is an organic compound that belongs to the class of dithietanes Dithietanes are four-membered rings containing two sulfur atoms This compound is characterized by the presence of an imine group attached to the dithietane ring, with a 2-methylpropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-1,3-dithietan-2-imine typically involves the reaction of 2-methylpropylamine with a dithietane precursor. One common method is the cyclization of a suitable dithiocarbamate with an alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Methylpropyl)-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dithietanes.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions, due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and proteins. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The sulfur atoms in the dithietane ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
N-(2-Methylpropyl)-2-phenylacetamide: Another compound with a similar substituent but different core structure.
N-(2-Methylpropyl)acetamide: A simpler amide with similar substituent groups.
Uniqueness: N-(2-Methylpropyl)-1,3-dithietan-2-imine is unique due to its dithietane ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in a four-membered ring makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
59754-38-0 |
|---|---|
Formule moléculaire |
C6H11NS2 |
Poids moléculaire |
161.3 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C6H11NS2/c1-5(2)3-7-6-8-4-9-6/h5H,3-4H2,1-2H3 |
Clé InChI |
BCNVTDLTHZNZJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN=C1SCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
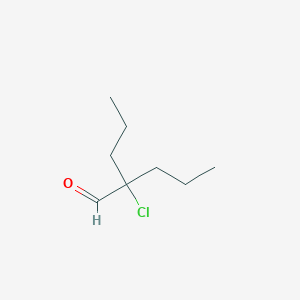

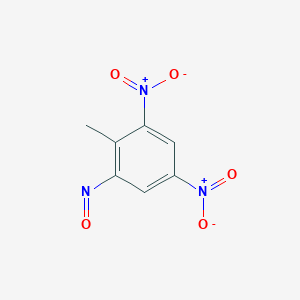



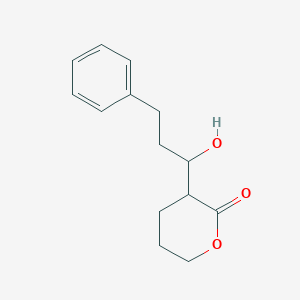
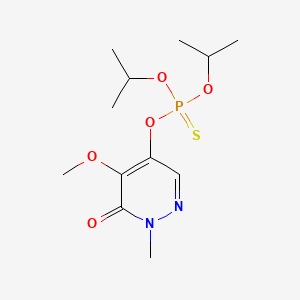

![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
